
2-Furanacrolein, bis(2-chloroethyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanacrolein, bis(2-chloroethyl)hydrazone (FCBH) is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of furfural, an organic compound found in many natural sources, such as plants and wood. FCBH has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-Furanacrolein, bis(2-chloroethyl)hydrazone involves the induction of oxidative stress and DNA damage in cancer cells. 2-Furanacrolein, bis(2-chloroethyl)hydrazone increases the production of reactive oxygen species (ROS), which leads to the activation of the p53 pathway. The p53 pathway is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis. 2-Furanacrolein, bis(2-chloroethyl)hydrazone also inhibits the activity of topoisomerase II, which leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2-Furanacrolein, bis(2-chloroethyl)hydrazone has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-Furanacrolein, bis(2-chloroethyl)hydrazone also inhibits the activity of topoisomerase II, which leads to DNA damage and cell death. 2-Furanacrolein, bis(2-chloroethyl)hydrazone increases the production of reactive oxygen species (ROS), which leads to the activation of the p53 pathway. 2-Furanacrolein, bis(2-chloroethyl)hydrazone has been shown to have low toxicity in normal cells, which makes it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Furanacrolein, bis(2-chloroethyl)hydrazone in lab experiments are its potent anti-cancer activity, low toxicity in normal cells, and its ability to induce apoptosis in cancer cells. The limitations of using 2-Furanacrolein, bis(2-chloroethyl)hydrazone in lab experiments are its solubility in water, which makes it difficult to use in aqueous solutions, and its instability in the presence of light and air.
Direcciones Futuras
There are several future directions for the research on 2-Furanacrolein, bis(2-chloroethyl)hydrazone. One direction is to investigate the molecular targets of 2-Furanacrolein, bis(2-chloroethyl)hydrazone in cancer cells. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-Furanacrolein, bis(2-chloroethyl)hydrazone in animal models. The development of novel formulations of 2-Furanacrolein, bis(2-chloroethyl)hydrazone that overcome its solubility and stability issues is also a future direction. Finally, the combination of 2-Furanacrolein, bis(2-chloroethyl)hydrazone with other anti-cancer agents may lead to synergistic effects and improve its efficacy in cancer treatment.
Conclusion:
In conclusion, 2-Furanacrolein, bis(2-chloroethyl)hydrazone is a synthetic compound that has been used in scientific research as a potential anti-cancer agent. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. 2-Furanacrolein, bis(2-chloroethyl)hydrazone induces apoptosis in cancer cells by activating caspase-3 and caspase-9, inhibiting the activity of topoisomerase II, and increasing the production of reactive oxygen species (ROS). 2-Furanacrolein, bis(2-chloroethyl)hydrazone has low toxicity in normal cells, which makes it a potential anti-cancer agent. However, its solubility and stability issues need to be addressed. Future research on 2-Furanacrolein, bis(2-chloroethyl)hydrazone should focus on investigating its molecular targets, pharmacokinetics and pharmacodynamics, and the development of novel formulations and combination therapies.
Métodos De Síntesis
2-Furanacrolein, bis(2-chloroethyl)hydrazone can be synthesized using various methods, including the reaction of furfural with hydrazine hydrate and 2-chloroethylamine hydrochloride. The reaction is carried out in ethanol under reflux, and the product is obtained by filtration and recrystallization. Another method involves the reaction of furfural with hydrazine hydrate and 2-chloroethylamine hydrochloride in the presence of acetic acid. The product is obtained by extraction and purification.
Aplicaciones Científicas De Investigación
2-Furanacrolein, bis(2-chloroethyl)hydrazone has been used in scientific research as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Furanacrolein, bis(2-chloroethyl)hydrazone induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a crucial role in programmed cell death. 2-Furanacrolein, bis(2-chloroethyl)hydrazone also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, which leads to DNA damage and cell death.
Propiedades
Número CAS |
19819-36-4 |
|---|---|
Nombre del producto |
2-Furanacrolein, bis(2-chloroethyl)hydrazone |
Fórmula molecular |
C19H23ClN2O2 |
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]ethanamine |
InChI |
InChI=1S/C11H14Cl2N2O/c12-5-8-15(9-6-13)14-7-1-3-11-4-2-10-16-11/h1-4,7,10H,5-6,8-9H2/b3-1+,14-7+ |
Clave InChI |
ZKLDXDONVQOSPW-VCONWJEQSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C/C=N/N(CCCl)CCCl |
SMILES |
C1=COC(=C1)C=CC=NN(CCCl)CCCl |
SMILES canónico |
C1=COC(=C1)C=CC=NN(CCCl)CCCl |
Sinónimos |
2-Furanacrylaldehyde bis(2-chloroethyl)hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)
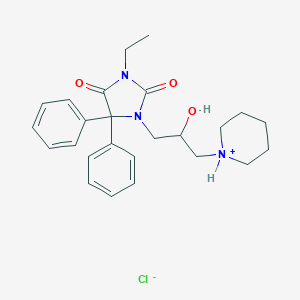
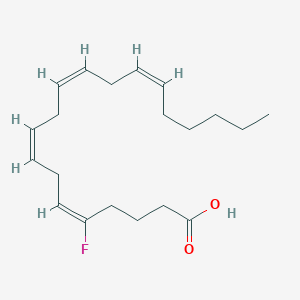
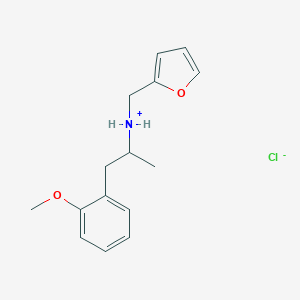

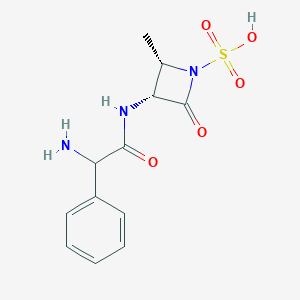
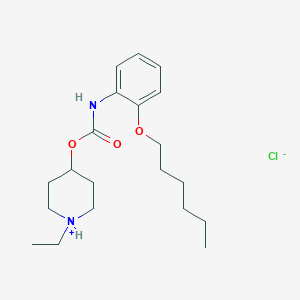
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)
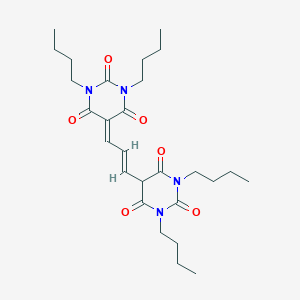
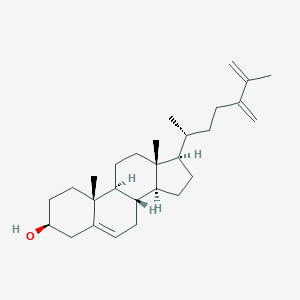
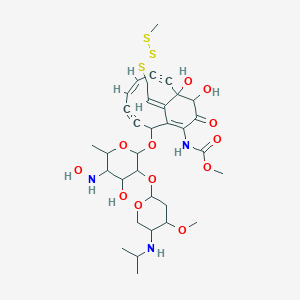
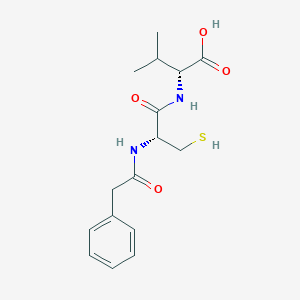
![(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B218419.png)